马来酸扎尔瑞德

描述

CGS 9343B is a calmodulin inhibitor. It inhibits calmodulin-induced phosphodiesterase (PDE) activity (IC50 = 3.3 µM) but does not inhibit basal PKC activity at 100 µM. CGS 9343B (120 µM) inhibits calcium release induced by inositol 1,4,5-trisphosphate (IP3) in 261B rat liver epithelial cells. It reduces the incidence of diarrhea without affecting gastrointestinal transit time in a mouse model of secretory diarrhea induced by castor oil when administered at a dose of 3 mg/kg.

Zaldaride maleate is an intestinal calmodulin inhibitor which has been shown to decrease the severity and duration of travelers' diarrhea and research suggests that calmodulin and intracellular calcium may serve as mediators of diarrhea in bacterial enteric infection.

科学研究应用

旅行者腹泻的治疗

马来酸扎尔瑞德已被用于治疗旅行者腹泻。在一项研究中,患者接受了马来酸扎尔瑞德或安慰剂治疗。 结果表明,与安慰剂相比,马来酸扎尔瑞德将未成形大便的数量减少了 30%,疾病持续时间减少了 23% .

钙调蛋白拮抗剂

马来酸扎尔瑞德是一种新型的钙调蛋白拮抗剂。钙调蛋白是一种钙结合信使蛋白,在所有真核细胞中都有表达。 马来酸扎尔瑞德可以抑制钙调蛋白活性,这对许多生物过程都有影响 .

与其他药物的比较

马来酸扎尔瑞德与其他药物(如洛哌丁胺)在治疗腹泻方面进行了比较。研究发现,洛哌丁胺在治疗的最初几个小时优于马来酸扎尔瑞德。 然而,在治疗 48 小时后,两种药物的疗效相同 .

抑制 cAMP 磷酸二酯酶活性

CGS 9343B(马来酸扎尔瑞德的另一个名称)被发现可以抑制钙调蛋白刺激的 cAMP 磷酸二酯酶活性。 这种抑制在许多细胞过程中起作用,包括糖原、糖和脂类代谢的调节 .

选择性抑制钙调蛋白活性

CGS 9343B 是一种新型、强效且选择性的钙调蛋白活性抑制剂。 与三氟拉嗪不同,CGS 9343B 不抑制蛋白激酶 C 活性,也不具有潜在的抗多巴胺能活性 .

钙依赖性变化的调节

一项研究发现,CGS 9343B 调节神经突起生长和生长锥运动的钙依赖性变化。 这表明它在神经科学领域具有潜在的应用 .

作用机制

Target of Action

Zaldaride maleate, also known as CGS 9343B, is a potent and selective inhibitor of calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells . It transduces calcium signals by binding to and regulating a broad range of target proteins involved in various cellular processes .

Mode of Action

Zaldaride maleate interacts with calmodulin and inhibits its activity . It has been suggested that zaldaride maleate inhibits the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor . This inhibition disrupts the normal function of these enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The primary biochemical pathway affected by zaldaride maleate is the cyclic nucleotide-mediated pathway . This pathway is involved in various cellular processes, including ion transport and secretion . By inhibiting calmodulin, zaldaride maleate disrupts the normal functioning of this pathway, leading to changes in cellular ion secretion .

Pharmacokinetics

This suggests that the compound has sufficient bioavailability to exert its effects when administered orally .

Result of Action

The molecular and cellular effects of zaldaride maleate’s action primarily involve changes in intestinal ion secretion . For example, it has been shown to attenuate increases in short-circuit current in rat colonic mucosa induced by certain secretagogues . This suggests that zaldaride maleate can reduce the severity and duration of diarrhea by inhibiting excessive intestinal ion secretion .

Action Environment

The action, efficacy, and stability of zaldaride maleate can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the presence of certain bacterial agents in the gut . .

生化分析

Biochemical Properties

Zaldaride maleate interacts with calmodulin, a protein that plays a crucial role in calcium signaling within cells . It inhibits calmodulin-stimulated cAMP phosphodiesterase activity, with an IC50 value of 3.3 nM . This interaction with calmodulin suggests that Zaldaride maleate could influence a wide range of biochemical reactions, given the central role of calmodulin in cellular signaling pathways .

Cellular Effects

Zaldaride maleate has been shown to have significant effects on cellular processes. It can prevent estrogen-induced transcription activation by ER, reversibly block voltage-activated Na+, Ca2+, and K+ currents in PC12 cells, and inhibit nAChR . These effects indicate that Zaldaride maleate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Zaldaride maleate involves its binding to calmodulin, thereby inhibiting the activity of this protein . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Zaldaride maleate has been shown to decrease the number of unformed stools by 30% and the duration of illness by 23% when compared with placebo during the initial 48 hours of therapy . This suggests that the effects of Zaldaride maleate can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Zaldaride maleate vary with different dosages. For example, at doses of 3 mg/kg and higher, Zaldaride maleate has been shown to ameliorate diarrhea . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

Given its interaction with calmodulin, it is likely that it could influence pathways involving this protein .

Transport and Distribution

Given its biochemical properties and interactions with calmodulin, it is plausible that it could interact with various transporters or binding proteins .

Subcellular Localization

Given its interactions with calmodulin, it is plausible that it could be localized to specific compartments or organelles where calmodulin is present .

属性

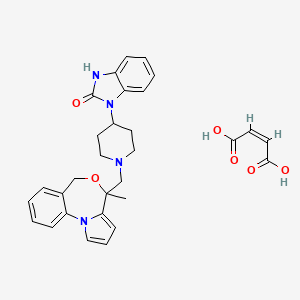

IUPAC Name |

(Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2.C4H4O4/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31;5-3(6)1-2-4(7)8/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGODOSILXOFQPH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109826-26-8 (Parent), 110-16-7 (Parent) | |

| Record name | Zaldaride maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109826-27-9 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]-4-piperidinyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109826-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaldaride maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALDARIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SG01P7NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。